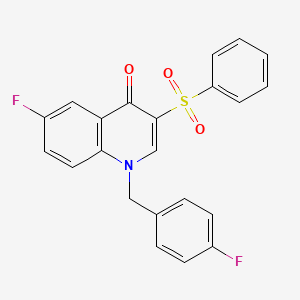

6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a quinolone derivative that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Applications De Recherche Scientifique

Photoinduced C-F Bond Cleavage and Photostability

Research by Fasani et al. (1999) on fluorinated 7-amino-4-quinolone-3-carboxylic acids, related to the compound of interest, investigated their photochemistry in water. These compounds, including 6-fluoro derivatives like norfloxacin, undergo heterolytic defluorination, hinting at a pathway for aryl cation generation in solution. This study sheds light on the photostability and photochemical pathways of such fluorinated compounds, contributing to our understanding of their behavior under light exposure (Fasani et al., 1999).

Synthesis and Biological Evaluation of Derivatives

Reddy et al. (2013) synthesized a series of isatin derivatives, showcasing the versatility of fluoroquinoline compounds in generating biologically active molecules. Their cytotoxic activities against various cancer cell lines highlight the potential of such derivatives for therapeutic applications (Reddy et al., 2013).

Anti-inflammatory Activity of Fluorine-substituted Derivatives

Sun et al. (2019) focused on two fluorine-substituted derivatives, demonstrating their improved solubility and potential inhibitory effects on LPS-induced NO secretion. This study emphasizes the anti-inflammatory properties of fluorine-substituted quinolinone derivatives, paving the way for their application in treating inflammation-related disorders (Sun et al., 2019).

Synthesis and Reactivity of Fluorinated Quinoline Derivatives

Didenko et al. (2015) explored the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines, demonstrating the chemical reactivity and versatility of fluorinated quinoline compounds. This work contributes to the field of chemical synthesis, providing a foundation for developing novel compounds with potential pharmaceutical applications (Didenko et al., 2015).

Anticancer Micro-medicine Based on Quinoline and Chitosan

Tian et al. (2018) synthesized an anticancer prodrug with a quinoline structure, encapsulated using chitosan for pH-responsive release. This innovative approach to drug delivery showcases the potential of quinoline derivatives in chemotherapy, particularly for oral cancer (Tian et al., 2018).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2NO3S/c23-16-8-6-15(7-9-16)13-25-14-21(29(27,28)18-4-2-1-3-5-18)22(26)19-12-17(24)10-11-20(19)25/h1-12,14H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSWHYRBWYZFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894092.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2894094.png)

![2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B2894099.png)

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2894100.png)

![2-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B2894107.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)

![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)